molecular formula C22H23NO B11072851 N-(2,6-diethylphenyl)-2-(1-naphthyl)acetamide

N-(2,6-diethylphenyl)-2-(1-naphthyl)acetamide

Cat. No.: B11072851
M. Wt: 317.4 g/mol
InChI Key: JPDKCPISXWOWTR-UHFFFAOYSA-N
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Description

N-(2,6-diethylphenyl)-2-(1-naphthyl)acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a naphthyl group attached to an acetamide moiety, with a diethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diethylphenyl)-2-(1-naphthyl)acetamide typically involves the reaction of 2,6-diethylphenylamine with 2-(1-naphthyl)acetyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diethylphenyl)-2-(1-naphthyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, acids, or bases depending on the type of substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-2-(1-naphthyl)acetamide would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular pathways and biological effects. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-diethylphenyl)-2-(1-naphthyl)acetamide can be compared with other amides and naphthyl derivatives.
  • Similar compounds include N-(2,6-dimethylphenyl)-2-(1-naphthyl)acetamide and N-(2,6-diethylphenyl)-2-(2-naphthyl)acetamide.

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the diethylphenyl group and the naphthyl moiety may confer unique properties compared to other similar compounds.

Properties

Molecular Formula

C22H23NO

Molecular Weight

317.4 g/mol

IUPAC Name

N-(2,6-diethylphenyl)-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C22H23NO/c1-3-16-10-7-11-17(4-2)22(16)23-21(24)15-19-13-8-12-18-9-5-6-14-20(18)19/h5-14H,3-4,15H2,1-2H3,(H,23,24)

InChI Key

JPDKCPISXWOWTR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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